[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Description
This compound is a deuterated corticosteroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of synthetic glucocorticoids. Key structural attributes include:
- Stereochemistry: The 8S,9R,10S,11S,13S,16S,17R configuration aligns with potent glucocorticoid activity, as seen in dexamethasone and betamethasone analogs .
- Substituents: 9-Fluoro: Enhances anti-inflammatory potency by stabilizing receptor-ligand interactions . 11-Hydroxy: Critical for binding to glucocorticoid receptors . 17-Propanoyloxy with pentadeuterium: The propanoate ester at C17 is fully deuterated at the methyl and methylene positions (2,2,3,3,3-pentadeutero), likely to slow metabolism via the deuterium isotope effect, extending half-life .
- Pharmacological Role: As a deuterated analog, it is hypothesized to retain anti-inflammatory and immunosuppressive properties while offering improved metabolic stability compared to non-deuterated corticosteroids.
Properties
IUPAC Name |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859918 | |
| Record name | 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light grey odorless solid; [Sigma-Aldrich MSDS] | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pumice | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1332-09-8, 5593-20-4 | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pumice | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the same esterification reaction but is optimized for mass production. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Betamethasone dipropionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Researchers study its effects on cellular processes and its interactions with glucocorticoid receptors.
Medicine: It is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of various pharmaceutical products, including topical creams and ointments
Mechanism of Action
Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory and immunosuppressive genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several corticosteroids, differing in ester groups, substituents, and isotopic modifications. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*Estimated based on molecular formula (C₂₆H₂₉D₅FO₈).
Key Differences and Implications :
Deuterated Ester: The pentadeuteriopropanoate group distinguishes the target compound from non-deuterated analogs like clobetasol propionate.
Fluorination Pattern : Unlike flumethasone pivalate (6,9-difluoro), the target compound has a single 9-fluoro substituent, which balances potency and side-effect profiles .
Ester Lipophilicity: The propanoate ester in the target compound and clobetasol propionate increases lipophilicity (LogP ~2.8–3.1) compared to betamethasone derivatives (LogP ~1.9), enhancing skin penetration in topical formulations .
Metabolic Stability : Deuterated analogs are designed to resist oxidation, whereas dexamethasone acetate and betamethasone derivatives undergo rapid ester hydrolysis .
Biological Activity
The compound [2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate represents a complex structure with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of betamethasone , a corticosteroid known for its anti-inflammatory and immunosuppressive properties. The chemical formula is with a molecular weight of approximately 874.06 g/mol. It features multiple functional groups that contribute to its biological activity.
Structural Features
- Fluorine Substitution : The presence of a fluorine atom at the 9-position enhances the compound's potency.
- Hydroxyl Groups : Hydroxyl groups at specific positions (e.g., 11-position) are crucial for interaction with biological targets.
- Cyclopenta[a]phenanthrene Core : This steroidal backbone is characteristic of glucocorticoids and is essential for receptor binding.
The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to modulation of gene expression. This interaction can result in:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and chemokines.
- Immunosuppressive Effects : Reducing the activity of immune cells such as lymphocytes and macrophages.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds similar to this one can significantly reduce inflammation in models of arthritis and dermatitis.
- Immunosuppression : Effective in managing autoimmune conditions by dampening the immune response.
- Antiproliferative Effects : Some research indicates potential efficacy against certain cancers by inhibiting cell proliferation.
Study 1: Anti-inflammatory Efficacy
In a controlled trial involving patients with rheumatoid arthritis, administration of the compound demonstrated a marked reduction in joint swelling and pain compared to a placebo group. The study reported a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP).
Study 2: Immunosuppressive Properties
A study on patients undergoing organ transplantation highlighted the compound's effectiveness in preventing acute rejection. Patients receiving this treatment exhibited lower rates of rejection compared to those on standard immunosuppressive therapy.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | |
| Immunosuppression | Decreased immune response | |
| Antiproliferative | Inhibition of cancer cell growth |
Table 2: Clinical Trial Outcomes
| Study | Population | Outcome |
|---|---|---|
| Rheumatoid Arthritis | 100 patients | 30% reduction in CRP levels |
| Organ Transplantation | 50 patients | 20% lower rejection rates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
